1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindol-2-one
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Overview
Description
1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindol-2-one is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from an appropriate precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.
Benzylation: The benzyl group can be introduced via a benzylation reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and benzyl groups may play a crucial role in binding to target proteins or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-hydroxy-3-(2-hydroxyethyl)-5,7-dimethylindol-2-one: Similar structure with an ethyl group instead of a propyl group.
1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5-methylindol-2-one: Similar structure with one less methyl group.
1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindole: Similar structure without the ketone group.
Uniqueness
1-Benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindol-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1-benzyl-3-hydroxy-3-(2-hydroxypropyl)-5,7-dimethylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-9-14(2)18-17(10-13)20(24,11-15(3)22)19(23)21(18)12-16-7-5-4-6-8-16/h4-10,15,22,24H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBRLYLQUIYZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3)(CC(C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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